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Compound of Interest

Compound Name: Benzotriazole

Cat. No.: B028993 Get Quote

An in-depth exploration of the chemical structure, properties, synthesis, and biological

significance of benzotriazole, a pivotal scaffold in medicinal chemistry and material science.

Core Chemical Identity and Properties
Benzotriazole is a heterocyclic aromatic compound consisting of a benzene ring fused to a

1,2,3-triazole ring. Its unique structure imparts a range of valuable chemical and physical

properties, making it a versatile molecule in various scientific disciplines. The fundamental

properties of benzotriazole are summarized in the tables below for easy reference and

comparison.

Nomenclature and Structural Information
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Parameter Value

Preferred IUPAC Name 1H-1,2,3-Benzotriazole

Other Names
1H-Benzotriazole, 1,2,3-Benzotriazole, BTA,

Azimidobenzene

CAS Number 95-14-7[1]

Molecular Formula C₆H₅N₃[1][2]

Molecular Weight 119.12 g/mol [2]

SMILES c1ccc2c(c1)nn[nH]2

InChI
InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-

4H,(H,7,8,9)[1]

Physicochemical Properties
Property Value

Appearance White to light tan crystalline solid[2]

Melting Point 98-100 °C[1]

Boiling Point 350 °C[1]

Solubility in Water 20 g/L[1]

Solubility in Organic Solvents
Soluble in ethanol, benzene, chloroform,

toluene, and DMF[2]

pKa 8.2 (weak acid)[1]

Density 1.36 g/cm³[1]

Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the identification and characterization of

benzotriazole. Below are typical data obtained from Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy.
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NMR Spectroscopy
Nucleus Solvent Chemical Shift (δ, ppm)

¹H NMR CDCl₃
~7.4-7.5 (m, 2H), ~7.9-8.0 (m,

2H), ~10.5 (br s, 1H, N-H)

¹³C NMR CDCl₃
~110.0, ~120.0, ~124.5,

~128.5, ~132.5, ~145.0

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3100-2600
N-H stretching (broad, characteristic of

hydrogen bonding)

1615, 1590, 1495, 1455 C=C aromatic ring stretching

1270, 1210 C-N stretching

780, 745
C-H out-of-plane bending (ortho-disubstituted

benzene)

Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of

benzotriazole, designed for practical application in a laboratory setting.

Synthesis of 1H-Benzotriazole
This protocol describes the synthesis of benzotriazole from o-phenylenediamine and sodium

nitrite via a diazotization and intramolecular cyclization reaction.

Materials:

o-Phenylenediamine

Glacial Acetic Acid

Sodium Nitrite
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Deionized Water

Ice

Beakers

Magnetic Stirrer and Stir Bar

Buchner Funnel and Filter Flask

Filter Paper

Procedure:

In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g

(11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water. Gentle warming may

be required to achieve complete dissolution.

Cool the resulting clear solution to 15 °C in an ice bath while stirring with a magnetic stirrer.

In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of

deionized water.

Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion.

An exothermic reaction will occur, and the temperature will rise to approximately 85 °C within

2-3 minutes. The color of the reaction mixture will change from deep red to pale brown.

Continue stirring for 15 minutes, allowing the mixture to cool. Once the temperature has

dropped to 35-40 °C, place the beaker in an ice-water bath and chill thoroughly for 30

minutes.

Collect the precipitated pale brown solid by vacuum filtration using a Buchner funnel.

Wash the solid product with three 30 mL portions of ice-cold water.

The crude benzotriazole can be purified by recrystallization from boiling water or by

sublimation. For recrystallization, dissolve the crude product in a minimal amount of boiling
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water, add a small amount of activated charcoal, and filter while hot. Allow the filtrate to cool

slowly to form crystals, which can then be collected by filtration.

Spectroscopic Analysis Protocols
Instrumentation:

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Accurately weigh 10-20 mg of dry, purified benzotriazole.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

Number of Scans (ns): 16 to 64 (adjust for desired signal-to-noise ratio).

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Number of Scans (ns): 1024 or higher (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: 0-160 ppm.
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Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0.00 ppm).

Perform baseline correction.

Instrumentation:

FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry, purified benzotriazole with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer a portion of the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

KBr pellet.

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Role in Drug Development and Signaling Pathways
Benzotriazole and its derivatives are of significant interest to the pharmaceutical industry due

to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

One notable derivative, 4,5,6,7-Tetrabromobenzotriazole (TBBt), is a potent and selective

inhibitor of protein kinase CK2, an enzyme implicated in various cancers.

TBBt as a Protein Kinase CK2 Inhibitor
TBBt exerts its anticancer effects by inhibiting CK2, which in turn modulates key signaling

pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and

MAPK pathways.
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Figure 1. TBBt Inhibition of CK2 and Downstream Signaling Pathways.

Workflow for Investigating TBBt Activity:
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Figure 2. Experimental Workflow for TBBt Evaluation.

Conclusion
Benzotriazole remains a molecule of profound interest in both academic research and

industrial applications. Its straightforward synthesis, coupled with its unique chemical

properties, provides a versatile platform for the development of novel compounds with

significant biological activities. The ability of benzotriazole derivatives to interact with key

cellular targets, such as protein kinases, underscores their potential in the development of

next-generation therapeutics for a range of diseases, including cancer. This guide provides a

foundational understanding and practical protocols to aid researchers and professionals in the

continued exploration and application of this remarkable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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